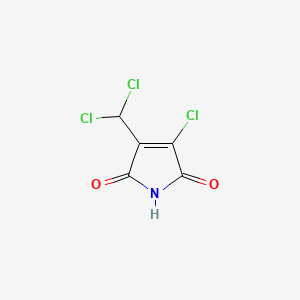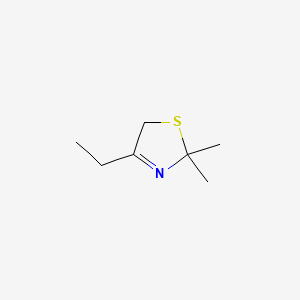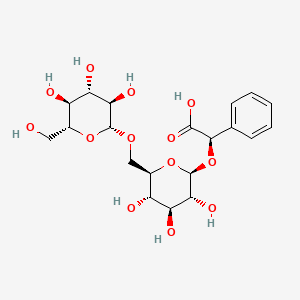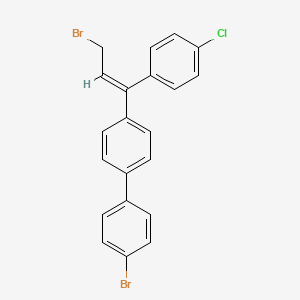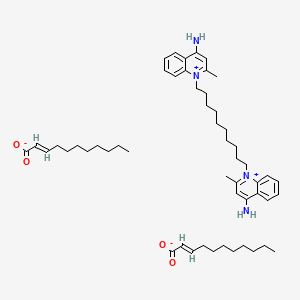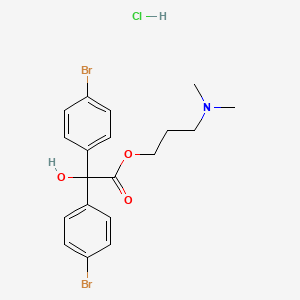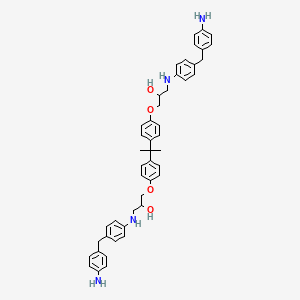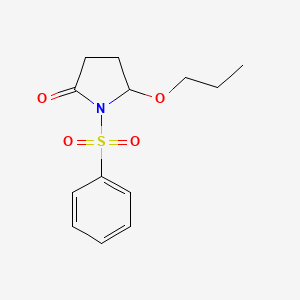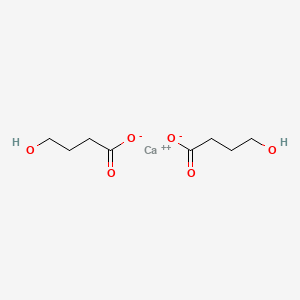
Calcium bis(4-hydroxybutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(4-hydroxybutyrate): is a chemical compound with the molecular formula C4H10CaO3. It is a white to off-white solid that is slightly soluble in methanol and water
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium bis(4-hydroxybutyrate) can be synthesized through the reaction of 4-hydroxybutyric acid with calcium hydroxide. The reaction typically involves dissolving 4-hydroxybutyric acid in water, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium bis(4-hydroxybutyrate) as a precipitate .
Industrial Production Methods: Industrial production of calcium bis(4-hydroxybutyrate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Calcium bis(4-hydroxybutyrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the calcium ion in the compound.
Common Reagents and Conditions:
Oxidation: The hydroxyl group in calcium bis(4-hydroxybutyrate) can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of calcium bis(4-hydroxybutyrate) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous solvents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: The oxidation of calcium bis(4-hydroxybutyrate) results in the formation of 4-oxobutyric acid.
Reduction: Reduction reactions typically yield 4-hydroxybutanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Calcium bis(4-hydroxybutyrate) is used as a precursor in the synthesis of other chemical compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, calcium bis(4-hydroxybutyrate) is studied for its potential role in metabolic pathways. It is a derivative of 4-hydroxybutyric acid, which is involved in various biochemical processes .
Medicine: The compound is explored for its potential therapeutic applications. Research has shown that derivatives of 4-hydroxybutyric acid, including calcium bis(4-hydroxybutyrate), may have neuroprotective and anti-inflammatory properties .
Industry: In the industrial sector, calcium bis(4-hydroxybutyrate) is used in the production of biodegradable polymers. These polymers have applications in packaging, agriculture, and medical devices .
Mechanism of Action
Calcium bis(4-hydroxybutyrate) exerts its effects through various molecular targets and pathways. The hydroxyl group in the compound can interact with enzymes and receptors, influencing metabolic processes. The calcium ion plays a role in cellular signaling and regulation of enzyme activity .
Comparison with Similar Compounds
4-Hydroxybutyric acid: A precursor to calcium bis(4-hydroxybutyrate) with similar biochemical properties.
Poly-4-hydroxybutyrate: A polymer derived from 4-hydroxybutyric acid, used in medical applications.
Beta-hydroxybutyrate: A ketone body involved in energy metabolism and signaling.
Uniqueness: Calcium bis(4-hydroxybutyrate) is unique due to the presence of the calcium ion, which enhances its stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
82316-97-0 |
|---|---|
Molecular Formula |
C8H14CaO6 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
calcium;4-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Ca/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2 |
InChI Key |
AZRRVLSHRWGNRS-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




